molecular formula C18H23N7O5 B14108862 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide

Cat. No.: B14108862
M. Wt: 417.4 g/mol
InChI Key: AFQJRVPEBKIZMA-UHFFFAOYSA-N
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Description

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the hydroxy and tolyloxy groups: These groups are introduced via nucleophilic substitution reactions, often using alkyl halides and phenols.

    Final coupling with acetohydrazide: This step involves the reaction of the intermediate with acetohydrazide under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, phenols, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its purine base structure makes it a candidate for studies on nucleic acid interactions and enzyme inhibition.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as antiviral or anticancer agents.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H23N7O5

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetohydrazide

InChI

InChI=1S/C18H23N7O5/c1-10-5-3-4-6-12(10)30-9-11(26)8-25-14-15(24(2)18(29)22-16(14)28)21-17(25)20-7-13(27)23-19/h3-6,11,26H,7-9,19H2,1-2H3,(H,20,21)(H,23,27)(H,22,28,29)

InChI Key

AFQJRVPEBKIZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NN)N(C(=O)NC3=O)C)O

Origin of Product

United States

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